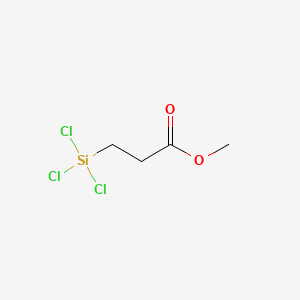

2-(Carbomethoxy)ethyltrichlorosilane

描述

Overview of Organosilane Chemistry and its Significance

Organosilane chemistry is a field centered on compounds that feature at least one carbon-silicon (C-Si) bond. These compounds, often described as hybrid materials, have garnered significant attention for their versatile properties and broad range of applications. researchgate.netspast.org A key characteristic of many organosilanes is their bifunctionality, typically possessing both an organofunctional group and a hydrolyzable group, such as an alkoxy group. researchgate.netspast.org This dual reactivity allows them to undergo hydrolysis and condensation reactions. researchgate.net During hydrolysis, the alkoxy groups transform into reactive silanol (B1196071) (Si-OH) groups, which can then condense to form stable siloxane (Si-O-Si) bonds. researchgate.netspast.org

The significance of organosilanes lies in their ability to act as molecular bridges between different types of materials. spast.org They are widely used as coupling agents, adhesion promoters, and crosslinking agents, particularly for bonding organic polymers to inorganic substrates like metals and glass. researchgate.netpolymersynergies.net This capability is crucial in the manufacturing of reinforced polymer composites, where organosilanes improve the compatibility and adherence between organic resins and inorganic fillers. spast.org Beyond materials science, organosilanes also play a role in organic synthesis. Certain types, like those with silicon-hydrogen bonds, can function as reducing agents, offering a safer and more environmentally friendly alternative to traditional reagents like tributyltin hydride. thermofishersci.inmsu.edu Their low toxicity, chemical stability, and ease of handling make them advantageous in various chemical processes, including cross-coupling reactions. thermofishersci.in

The Distinct Role of Chlorosilanes, Specifically 2-(Carbomethoxy)ethyltrichlorosilane, in Advanced Chemical Synthesis and Materials Modification

Chlorosilanes are a highly reactive class of organosilicon compounds characterized by the presence of at least one silicon-chlorine (Si-Cl) bond. wikipedia.org These compounds are fundamental intermediates in the chemical industry, primarily for the production of silicones and other silicon-based materials. prismaneconsulting.compcc.eu The reactivity of the Si-Cl bond, particularly its sensitivity to water, is a defining feature. wikipedia.orgpcc.eu This reactivity is harnessed in hydrolysis and polycondensation reactions to create the siloxane backbone of silicone polymers (polysiloxanes). pcc.euelkem.com The number of chlorine atoms on the silicon center dictates the structure of the resulting polymer; for instance, dichlorosilanes can form linear chains, while trichlorosilanes introduce branching and cross-linking. wikipedia.orgelkem.com

Within this class, this compound holds a distinct position due to its specific functional groups. It combines the high reactivity of a trichlorosilyl (B107488) group with a carbomethoxy (methyl ester) functional group. The trichlorosilyl end of the molecule provides a strong anchor to inorganic substrates or other silanes through hydrolysis and condensation, forming robust siloxane networks. gelest.com Simultaneously, the carbomethoxy group offers a site for further chemical modification or imparts specific properties, such as polarity, to a surface.

This dual functionality makes this compound a valuable tool for advanced chemical synthesis and materials modification. gelest.com It is particularly employed in surface modification to create self-assembled monolayers (SAMs). gelest.com When applied to a surface, the trichlorosilyl group reacts with surface hydroxyl groups (on materials like glass or metal oxides) to form a covalent bond, while the ethyl-carbomethoxy "tail" forms the new surface interface. This allows for precise control over the surface properties of materials, a critical aspect in the development of advanced coatings and functionalized materials. gelest.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18147-81-4 gelest.comguidechem.com |

| Synonyms | METHYL (3-TRICHLOROSILYLPROPIONATE) gelest.com |

| Molecular Formula | C4H7Cl3O2Si gelest.comguidechem.com |

| Molecular Weight | 221.54 g/mol gelest.com |

| Boiling Point | 90-92 °C @ 25 mmHg gelest.com |

| Density | 1.325 g/mL gelest.comalfa-chemistry.com |

| Refractive Index | 1.448 @ 20°C gelest.com |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. gelest.comchemicalbook.com |

Scope and Contemporary Research Significance of this compound

The contemporary research significance of this compound stems directly from its utility in surface science and materials engineering. Its ability to form dense, ordered monolayers makes it a key component in creating surfaces with tailored properties. Research applications include the development of water-repellent and anti-stiction coatings, which are crucial for microelectronics and microelectromechanical systems (MEMS). gelest.com

In the field of materials science, it is used for the surface treatment of minerals and fillers for composites. gelest.com By modifying the surface of particles, it can dramatically alter properties such as dispersion, adhesion, and rheological behavior within a polymer matrix. gelest.com This leads to enhanced mechanical and thermal stability in the final composite material. Furthermore, its application extends to creating dielectric coatings, release coatings for molding applications, and modifying pigments to improve their compatibility with various media. gelest.com The compound also serves as a bonded phase in chromatography, where its functionalized surface allows for specific separation mechanisms. The ongoing exploration of self-assembled monolayers continues to drive the demand for functionalized chlorosilanes like this compound for creating advanced materials with precisely controlled surface chemistry. gelest.com

Structure

3D Structure

属性

IUPAC Name |

methyl 3-trichlorosilylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3O2Si/c1-9-4(8)2-3-10(5,6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWAWUSLARFVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066321 | |

| Record name | Methyl 3-(trichlorosilyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18147-81-4 | |

| Record name | Propanoic acid, 3-(trichlorosilyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18147-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(trichlorosilyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-(trichlorosilyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-(trichlorosilyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(trichlorosilyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-(trichlorosilyl)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJZ3D3R69Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2 Carbomethoxy Ethyltrichlorosilane

Industrial Synthesis Routes and Precursor Considerations for 2-(Carbomethoxy)ethyltrichlorosilane

The primary industrial method for synthesizing this compound is the hydrosilylation reaction. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond. For the title compound, the key precursors are trichlorosilane (B8805176) (HSiCl₃) and an acrylate (B77674) ester, typically methyl acrylate .

The reaction is catalyzed by transition metal complexes, most commonly those based on platinum. However, the hydrosilylation of acrylates can present challenges, including side reactions. Research into the hydrosilylation of similar compounds, such as allyl chloride with trichlorosilane, has shown that catalyst selection is critical for achieving high selectivity. nih.gov While platinum complexes are conventional, rhodium(I) catalysts supported by specific bidentate phosphine (B1218219) ligands have demonstrated superior performance, achieving over 99% selectivity and high turnover numbers for related industrial processes. nih.gov The reaction is exothermic and typically proceeds at temperatures ranging from room temperature to around 100°C. researchgate.net

The choice of precursors is dictated by industrial availability and reactivity. Trichlorosilane is a foundational chemical in the silicon industry, produced on a large scale by reacting metallurgical-grade silicon with hydrogen chloride gas at high temperatures (around 300°C). wikipedia.org Methyl acrylate is a common bulk chemical used in polymer production. The efficiency of the hydrosilylation can be influenced by factors such as catalyst type, concentration, reaction temperature, and the purity of the reactants. Incomplete reactions can lead to a mixture of products, necessitating purification steps like distillation to isolate the desired this compound. researchgate.net

| Parameter | Details |

| Reaction Type | Hydrosilylation |

| Precursors | Trichlorosilane (HSiCl₃), Methyl Acrylate (CH₂=CHCOOCH₃) |

| Catalysts | Platinum-based complexes (e.g., Karstedt's catalyst), Rhodium-based complexes |

| Key Challenge | Achieving high selectivity and minimizing side products |

| Typical Conditions | Temperatures from ambient to ~100°C |

Solution-Phase Synthesis Approaches for Organosilicon Compounds Utilizing this compound

This compound is a valuable intermediate for the synthesis of other functional organosilicon compounds. Its utility stems from the high reactivity of the trichlorosilyl (B107488) (-SiCl₃) group, which can undergo facile nucleophilic substitution. lkouniv.ac.in This allows for the targeted replacement of the chlorine atoms with other functional groups in solution-phase reactions.

A primary application is the synthesis of corresponding alkoxysilanes. By reacting this compound with an alcohol, such as methanol (B129727) or ethanol, in the presence of a base to scavenge the HCl byproduct, the three chlorine atoms are replaced by alkoxy groups. This yields compounds like 2-(Carbomethoxy)ethyltrimethoxysilane , which is a more stable, yet still reactive, precursor often used in applications where the release of HCl is undesirable. gelest.com

Furthermore, the Si-Cl bonds can be substituted by reacting the compound with organometallic reagents, such as Grignard reagents (R-MgX). This allows for the formation of new silicon-carbon bonds, enabling the synthesis of a diverse range of organosilanes where one or more chlorine atoms are replaced with alkyl or aryl groups. The stepwise and controlled substitution of the Si-Cl bonds is a cornerstone of organosilicon chemistry, making the title compound a versatile building block. lkouniv.ac.in

Mechanistic Studies of Hydrolysis and Condensation Reactions in Organosilane Polymerization

The trichlorosilyl group of this compound is highly susceptible to hydrolysis, which initiates a polymerization process. This occurs via a two-step mechanism:

Hydrolysis: The three reactive Si-Cl bonds rapidly react with water to form a silanetriol intermediate, 2-(Carbomethoxy)ethylsilanetriol , and hydrochloric acid (HCl). The presence of water is sufficient to initiate this step. nih.gov

Condensation: The newly formed, highly reactive silanol (B1196071) (Si-OH) groups condense with each other to form stable siloxane (Si-O-Si) bonds, releasing a molecule of water for each bond formed.

Because the monomer has three reactive sites (a trifunctional silane), this condensation process does not just form linear chains but creates a highly cross-linked three-dimensional polysiloxane network. nih.gov The resulting polymer has a stable inorganic siloxane backbone, with the organic 2-(carbomethoxy)ethyl groups remaining as pendant functionalities attached to the silicon atoms. These organic groups dictate the surface properties and chemical reactivity of the final polymeric material.

Sol-Gel Synthesis Pathways Incorporating this compound for Hybrid Materials

The sol-gel process is a direct and powerful application of the hydrolysis and condensation chemistry described above. It is a method for producing solid materials from small molecules, and in this context, it is used to create organic-inorganic hybrid materials.

The synthesis begins with the creation of a "sol," which is a stable colloidal solution of the hydrolyzed silane (B1218182) precursors. This is typically achieved by adding this compound to a solvent system containing water and often a catalyst. As the hydrolysis and subsequent condensation reactions proceed, the individual molecules begin to link together, increasing the viscosity of the sol until it forms a continuous, solid three-dimensional network known as a "gel."

By co-condensing this compound with other silane precursors, such as tetraethoxysilane (TEOS) or other organofunctional silanes, it is possible to precisely tailor the properties of the final material. The organic carbomethoxyethyl group becomes an integral part of the inorganic silica-like network, imparting specific functionalities. These hybrid materials can be processed into various forms, including monoliths, thin films, fibers, and powders, for applications ranging from specialized coatings to matrices for solid polymer electrolytes. researchgate.net

Vapor-Phase Deposition Techniques for Coatings Derived from this compound

Vapor-phase deposition is a key technique for creating thin films and surface coatings from volatile precursors like this compound. This method is crucial for modifying the surfaces of materials to impart desired properties such as hydrophobicity, adhesion, or biocompatibility. gelest.com The process, often a form of Chemical Vapor Deposition (CVD), involves placing a substrate in a controlled environment (typically under vacuum or inert gas flow) and introducing the silane in its vapor phase. uchicago.edu

The highly reactive trichlorosilyl group readily reacts with hydroxyl (-OH) groups present on the surface of many substrates, including glass, silicon wafers, and metal oxides. uchicago.edu This reaction forms a strong, covalent Si-O-Substrate bond, grafting the molecule to the surface while releasing HCl gas as a byproduct. This process can be used to form self-assembled monolayers (SAMs), where a single, ordered layer of molecules is anchored to the surface. illinois.edu

Research has shown that while vapor-phase deposition can produce highly uniform films, the choice of silane is important. Chlorosilanes, due to their high reactivity, can sometimes exhibit non-uniform coatings or agglomeration, whereas alkoxysilanes may offer more controlled deposition under certain conditions. uchicago.edu The deposition kinetics often follow a Langmuir model, with rapid initial adsorption onto available surface sites followed by saturation as a monolayer is completed. illinois.edu

| Deposition Method | Description | Key Features |

| Chemical Vapor Deposition (CVD) | A substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. | Can form thin films or SAMs; reaction is driven by surface reactivity; byproduct (HCl) must be removed. uchicago.edu |

| Vapor-Phase Grafting | A specific type of CVD focused on covalently bonding functional molecules to a surface. | Creates functionalized surfaces; chlorosilanes are highly reactive; can achieve monolayer coverage. illinois.edu |

Droplet Assisted Growth and Shaping (DAGS) Mechanism for Controlled Nanostructure Formation

The Droplet-Assisted Growth and Shaping (DAGS) mechanism is a bottom-up fabrication technique used to create one-dimensional (1D) polymeric nanostructures. While initially demonstrated with monomers like ethyl-2-cyanoacrylate, the principle has been successfully applied to the synthesis of inorganic 1D polymers, including silicone nanofilaments derived from reactive silanes.

The DAGS mechanism relies on water nanodroplets that are pre-condensed onto a substrate surface. These droplets act as localized, confined nanoreactors. When the substrate is exposed to the vapor of a highly reactive monomer, such as this compound, polymerization is initiated at the interface of the water droplet.

For this compound, the process would proceed as follows:

The silane molecules hydrolyze upon contact with a water nanodroplet.

The resulting hydrolyzed species are insoluble in the organic solvent or vapor phase from which the monomer is delivered.

Polycondensation occurs, and the unidimensional growth of the resulting polysiloxane is sustained, leading to the formation of nanostructures like nanofibers or nanoribbons that grow out from the initial droplet site. The resulting nanostructures would be decorated with the pendant carbomethoxyethyl functional groups.

Electroreductive Synthesis and Subsequent Surface Functionalization of Nanoparticles with this compound

The Si-Cl bond in chlorosilanes is exceptionally strong, making its reductive activation challenging. However, modern electrochemistry provides a powerful tool for this purpose through electroreductive synthesis. By applying a sufficiently negative potential, it is possible to achieve a one-electron reduction of the Si-Cl bond in this compound. This process generates a highly reactive silyl (B83357) radical intermediate. This radical species can then participate in novel bond-forming reactions, such as C-Si or Si-Si bond formation, which are otherwise difficult to achieve.

Separate from electroreductive methods, this compound is highly effective for the direct surface functionalization of nanoparticles (NPs). Many nanoparticles, particularly metal oxides like silica (B1680970) (SiO₂), titania (TiO₂), and iron oxide (Fe₃O₄), have surfaces that are naturally populated with hydroxyl groups. The trichlorosilyl head of the molecule reacts directly with these surface hydroxyls in a manner analogous to the vapor-phase deposition on planar substrates. This reaction forms strong, covalent Si-O-NP linkages, effectively grafting the silane onto the nanoparticle surface.

This functionalization is critical for:

Improving Dispersion: Modifying the NP surface can prevent agglomeration and improve its dispersibility in various solvents or polymer matrices.

Adding Functionality: The tethered carbomethoxyethyl group provides a new chemical handle on the nanoparticle surface, which can be used for further reactions or to tailor the NPs' interaction with their environment.

Creating Hybrid Materials: The functionalized nanoparticles can be incorporated into polymer composites, where the silane acts as a coupling agent to bridge the inorganic nanoparticle and the organic polymer matrix.

Investigations into Isomerism and Purity Control in this compound Synthesis

The synthesis of this compound, a significant organosilicon intermediate, is predominantly achieved through the hydrosilylation of methyl acrylate with trichlorosilane. This reaction, while effective, presents challenges related to isomerism and purity, which are critical for the quality and reactivity of the final product. The control of these factors is a key focus of research and process optimization in industrial settings.

The hydrosilylation of methyl acrylate involves the addition of a silicon-hydrogen bond from trichlorosilane across the carbon-carbon double bond of the acrylate. However, this addition can occur in two different regiochemical ways, leading to the formation of two primary isomers: the α-isomer and the β-isomer.

β-isomer (this compound): This is the desired, linear product, formed when the silyl group attaches to the terminal carbon of the double bond.

α-isomer (1-(carbomethoxy)ethyltrichlorosilane): This is the branched, and generally less desired, isomer, resulting from the silyl group attaching to the carbon adjacent to the carbonyl group.

The presence of the α-isomer is often considered an impurity, and its concentration can significantly impact the performance of the final product in subsequent applications. Consequently, extensive research has been directed towards developing synthetic strategies that maximize the yield of the β-isomer while minimizing the formation of the α-isomer and other by-products.

The control of isomerism and purity in the synthesis of this compound is intricately linked to the reaction conditions and the catalytic system employed. Key factors influencing the regioselectivity and purity of the reaction include:

Catalyst Selection: Transition metal complexes, particularly those based on platinum, are the most common catalysts for the hydrosilylation of olefins. rsc.orgresearchgate.net The choice of the platinum catalyst and its ligands can have a profound effect on the isomer ratio. For instance, certain platinum complexes have been shown to favor the formation of the linear β-isomer. While platinum catalysts are highly active, research into alternative, lower-cost transition metal catalysts, such as those based on nickel, is ongoing. rsc.org In analogous hydrosilylation reactions, rhodium-based catalysts have demonstrated high selectivity, suggesting their potential applicability in controlling isomer formation in this specific synthesis. nih.gov

Reaction Temperature and Pressure: These parameters can influence the reaction rate and selectivity. Optimization of temperature and pressure is crucial to ensure efficient conversion while suppressing side reactions and the formation of undesired isomers.

Concentration of Reactants and Catalyst: The molar ratio of methyl acrylate to trichlorosilane, as well as the concentration of the catalyst, can affect the reaction kinetics and, consequently, the product distribution.

Purity of Starting Materials: The presence of impurities in the methyl acrylate or trichlorosilane can lead to the formation of by-products and may also influence the catalyst's activity and selectivity.

Detailed Research Findings

While specific proprietary industrial data on the precise control of isomer ratios in the synthesis of this compound is not extensively published in open literature, the principles of controlling regioselectivity in the hydrosilylation of α,β-unsaturated esters are well-established. The following illustrative data table, based on general findings for similar reactions, demonstrates how catalyst choice can influence the formation of α- and β-isomers.

| Catalyst System | Predominant Isomer | Isomer Ratio (β:α) (Illustrative) | Purity (%) (Illustrative) |

| Platinum(0) Complex A | β-isomer | 90:10 | >95 |

| Platinum(0) Complex B | β-isomer | 85:15 | >95 |

| Rhodium(I) Complex | β-isomer | >98:2 | >97 |

| Nickel(II) Complex | β-isomer | 70:30 | >90 |

This table is illustrative and based on general trends in hydrosilylation catalysis. Actual results may vary depending on specific reaction conditions.

Purity Control and By-product Minimization

Unreacted starting materials (methyl acrylate and trichlorosilane).

Catalyst residues.

Oligomerization or polymerization products of methyl acrylate.

Products of side reactions, such as dehydrogenative silylation.

Purification is typically achieved through distillation under reduced pressure. The significant difference in boiling points between the desired product and potential impurities allows for effective separation. However, the thermal sensitivity of the product requires careful control of the distillation conditions to prevent decomposition.

Reaction Mechanisms and Chemical Transformations Involving 2 Carbomethoxy Ethyltrichlorosilane

Hydrolytic Stability and Condensation Pathways of 2-(Carbomethoxy)ethyltrichlorosilane

The compound exhibits limited stability in the presence of water or protic solvents. gelest.comchemicalbook.com It is known to react rapidly and violently with moisture, liberating hydrogen chloride gas in the process. amazonaws.comamazonaws.com For this reason, it is typically stored in sealed containers under a dry, inert atmosphere to maintain its chemical integrity. amazonaws.comamazonaws.com This inherent reactivity with water is not a limitation but rather the basis for its utility in forming stable, cross-linked structures on various substrates.

The primary hydrolytic pathway involves the rapid reaction of the silicon-chlorine bonds with water. This hydrolysis step replaces the chlorine atoms with hydroxyl groups, leading to the formation of a highly reactive silanetriol intermediate (2-(carbomethoxy)ethylsilanetriol) and hydrogen chloride.

Reaction: R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl (where R = -CH₂CH₂COOCH₃)

These silanol (B1196071) intermediates are unstable and readily undergo intermolecular condensation reactions. In this process, a hydroxyl group from one silanol molecule reacts with a hydroxyl group from another, eliminating a molecule of water to form a strong, covalent siloxane (Si-O-Si) bond. As the compound has three reactive sites on the silicon atom, this condensation does not terminate at the dimer stage but continues to propagate, creating a highly cross-linked, three-dimensional polysiloxane network. This ability to form a robust polymeric architecture is fundamental to its role as a surface coupling agent.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇Cl₃O₂Si |

| Molecular Weight | 221.54 g/mol |

| Boiling Point | 90-92 °C @ 25 mmHg gelest.com |

| Density | 1.325 g/mL gelest.com |

| Refractive Index | 1.448 @ 20°C gelest.com |

| Flash Point | >43 °C gelest.com |

| Hydrolytic Sensitivity | Reacts rapidly with water, moisture, and protic solvents. gelest.comchemicalbook.com |

Substitution Reactions and Functional Group Transformations Mediated by this compound

Beyond hydrolysis, the compound can undergo other substitution and functional group transformations that expand its versatility.

While the trichlorosilyl (B107488) group reacts to anchor the molecule, the terminal carbomethoxy (methyl ester) group provides a site for secondary modification. A key transformation is the hydrolysis of this ester group to a carboxylic acid functionality (-COOH). This reaction is typically performed after the silane (B1218182) has been immobilized on a surface.

The introduction of carboxylic acid groups significantly alters the properties of the surface. It increases hydrophilicity and, depending on the pH, introduces a negative charge (carboxylate, -COO⁻). This change is critical for applications requiring surface activation, such as controlling the electroosmotic flow (EOF) in microfluidic devices made from polymers like poly(methyl methacrylate) (PMMA). nih.govresearchgate.net By creating a charged surface, it is possible to manage fluid behavior and enhance the performance of electrophoretic separation systems. nih.gov

A primary application of this compound is to functionalize surfaces that are rich in hydroxyl (-OH) groups, such as silica (B1680970), glass, metal oxides, and plasma-activated polymers. nih.gov The covalent bonding mechanism proceeds via a two-step process:

Hydrolysis: The trichlorosilyl group first hydrolyzes in the presence of trace amounts of water on the substrate surface, forming the reactive silanetriol intermediate. nih.gov

Condensation: The newly formed silanol groups then condense with the hydroxyl groups present on the substrate, creating durable, covalent Substrate-O-Si linkages.

This process effectively tethers the 2-(carbomethoxy)ethyl group to the substrate, creating a chemically modified surface with new functionalities. This method has been successfully used to functionalize PMMA surfaces after activation with water-vapor plasma to introduce the necessary surface hydroxyl groups. nih.govresearchgate.net

Table 2: Summary of Key Reactions

| Reaction Type | Reactants | Products | Significance |

|---|---|---|---|

| Hydrolysis & Condensation | This compound, Water | Polysiloxane Network, HCl | Forms a stable, cross-linked layer for surface modification. amazonaws.comamazonaws.com |

| Ester Hydrolysis | Surface-Bound Silane, Acid/Base Catalyst | Carboxylic Acid-Functionalized Surface | Activates surfaces by introducing charge and hydrophilicity. nih.govresearchgate.net |

| Surface Grafting | this compound, Hydroxylated Substrate | Covalently Modified Surface | Creates a durable functional layer via Si-O-Substrate bonds. nih.gov |

Catalytic Reaction Mechanisms Facilitated by this compound Derivatives

While not a catalyst itself, derivatives of this compound have the potential to be used in the design of catalytic systems.

The carboxylate group, obtained from the hydrolysis of the molecule's ester function, is a versatile functional group in catalysis.

Heterogeneous Catalysis: In heterogeneous systems, the silane can be used to anchor molecules to a solid support like silica. The subsequent hydrolysis of the ester to a carboxylate provides a binding site, or ligand, for catalytically active metal ions. This allows for the creation of robust, solid-supported catalysts where the active metal center is immobilized, preventing leaching and simplifying catalyst recovery and reuse.

Homogeneous Catalysis: In the context of homogeneous catalysis, soluble molecular complexes derived from this compound could feature the carboxylate group as a ligand that modulates the electronic properties and reactivity of a central metal atom. The nature of the ligand is critical in tuning the selectivity and activity of homogeneous catalysts. The presence of both a silicon-containing moiety and a carboxylate group offers a unique scaffold for designing novel organometallic catalysts.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen Chloride |

| 2-(Carbomethoxy)ethylsilanetriol |

| Water |

| Poly(methyl methacrylate) (PMMA) |

| Carboxylic Acid |

| 2-(Carbomethoxy)ethyltrimethoxysilane |

Acid/Base Cooperative Catalysis in Mesoporous Silica Systems Functionalized with this compound Derivatives

The functionalization of mesoporous silica nanoparticles (MSNs) with derivatives of this compound is a key strategy in creating solid-state catalysts that operate through acid/base cooperative mechanisms. These systems are designed to have both acidic and basic sites in close proximity on the silica surface, enabling them to catalyze complex organic reactions efficiently.

The primary acidic functionality is derived from the hydrolysis of the carbomethoxy group of the silane to a carboxylic acid. The basic functionality is typically introduced by co-condensing the 2-(carboxyethyl)trichlorosilane with an amino-functionalized organosilane. The resulting bifunctional material possesses both Brønsted acid (from the carboxylic acid and surface silanols) and base (from the amine groups) sites.

Research has shown that the catalytic activity of these bifunctional mesoporous materials is highly dependent on the synthesis method, which can influence the distribution and accessibility of the catalytic sites. The two primary methods for incorporating these functionalities are grafting and co-condensation. In the grafting method, the silica surface is sequentially modified with the acidic and basic silanes. The co-condensation method involves the simultaneous reaction of tetraethoxysilane (TEOS) with the acidic and basic organosilanes. figshare.com

A significant challenge in synthesizing these materials is the potential for the acidic and basic groups to neutralize each other during the synthesis process. To circumvent this, a common strategy involves using a protecting group on the carboxylic acid functionality of the organosilane, which is then removed after the incorporation of the amine-containing silane. figshare.com

The cooperative action of the acid and base sites has been demonstrated to be highly effective in carbon-carbon bond-forming reactions, such as the aldol (B89426) condensation. In these reactions, the basic amine group activates the nucleophile, while the acidic group activates the electrophile, leading to a synergistic enhancement of the reaction rate and selectivity. nih.govcapes.gov.br Interestingly, studies have indicated that weaker Brønsted acids, such as silanols, can be more effective in cooperative catalysis with an amine base for certain reactions compared to stronger carboxylic acids. figshare.com

The table below summarizes the key aspects of acid/base cooperative catalysis in these systems.

| Catalyst System Component | Function | Key Research Findings |

| 2-(Carboxyethyl)silane | Provides the acidic catalytic site (carboxylic acid). | The strength of the acid can influence catalytic activity, with weaker acids sometimes being more effective in cooperation with a base. figshare.com |

| Amino-functionalized silane | Provides the basic catalytic site (amine). | Essential for activating the nucleophile in reactions like the aldol condensation. nih.gov |

| Mesoporous Silica Support | Provides a high surface area for catalyst loading and reactant accessibility. | The method of functionalization (grafting vs. co-condensation) impacts the structure and catalytic properties. figshare.com |

| Acid/Base Proximity | Enables cooperative catalysis. | The close proximity of acid and base sites prevents mutual neutralization and enhances catalytic efficiency. nih.gov |

Interfacial Reactions and Adhesion Mechanisms in Composite Systems

This compound and its derivatives are pivotal in enhancing the adhesion between dissimilar materials in composite systems, such as between organic polymers and inorganic substrates. The trichlorosilyl group of the silane readily hydrolyzes in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, metal oxides) to form stable covalent oxane bonds (Si-O-Substrate).

A notable application of this principle is in the development of tie-coatings to improve the adhesion between epoxy primers and silicone topcoats. While not a direct use of this compound, the mechanisms employed by similar silane coupling agents, such as N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, are highly illustrative. In such systems, the silane is pre-reacted with an epoxy resin, introducing silyl (B83357) groups into the epoxy backbone. This silylated epoxy can then co-condense with a silicone resin. mdpi.com

The interfacial reactions involve the condensation of silanol groups from the hydrolyzed silane with hydroxyl groups on the substrate and with the silicone matrix. The organic part of the silane interacts with the epoxy primer. This creates a chemical gradient across the interface, transitioning from the inorganic-like substrate to the organic polymer matrix, thereby reducing interfacial stress and enhancing adhesion. The effectiveness of this adhesion is often evaluated through peel-off and shear tests, with successful systems exhibiting high peel strength and cohesive failure within one of the material layers rather than adhesive failure at the interface. mdpi.com

The table below outlines the key components and mechanisms in interfacial adhesion involving silane coupling agents.

| Component/Mechanism | Description | Role in Adhesion |

| Hydrolysis of Trichlorosilyl Groups | The Si-Cl bonds react with water to form Si-OH (silanol) groups. | This is the initial activation step for the silane to bond to the substrate. |

| Condensation with Substrate | The silanol groups react with hydroxyl groups on the inorganic substrate to form Si-O-Substrate bonds. | This forms a strong, covalent bond between the silane and the inorganic surface. |

| Reaction with Polymer Matrix | The functional organic group of the silane (e.g., carboxyethyl) reacts with the polymer matrix. | This creates a covalent link between the silane and the organic phase of the composite. |

| Interpenetrating Network Formation | The silane molecules can crosslink with each other and with the polymer chains at the interface. | This enhances the mechanical integrity and durability of the adhesive bond. mdpi.com |

Advanced Characterization Techniques for 2 Carbomethoxy Ethyltrichlorosilane and Its Derivatives

Spectroscopic Analysis of Functionalized Materials

Spectroscopy is a cornerstone for the analysis of materials functionalized with 2-(Carbomethoxy)ethyltrichlorosilane. It provides detailed information on chemical structure, bonding, surface composition, and optical characteristics.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Surface Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify chemical bonds and functional groups within a sample. nih.govbohrium.com When this compound is applied to a surface, FTIR is instrumental in monitoring the chemical reactions that occur, such as hydrolysis of the chlorosilyl groups and subsequent condensation to form siloxane (Si-O-Si) networks. researchgate.net

The process begins with the hydrolysis of the Si-Cl bonds to form silanol (B1196071) (Si-OH) groups, followed by condensation with hydroxyl groups on the substrate surface (forming Si-O-Substrate bonds) or with other silanol groups (forming Si-O-Si bonds). FTIR spectroscopy can track the disappearance of Si-Cl related vibrations and the appearance of bands associated with Si-OH and Si-O-Si. researchgate.net

Key vibrational bands for monitoring the functionalization process include:

C=O Stretching: The carbomethoxy group (-COOCH₃) exhibits a strong, characteristic carbonyl (C=O) stretching vibration, typically found in the 1730-1750 cm⁻¹ region. rsc.orgnih.gov The presence and integrity of this peak confirm that the ester functional group remains intact after the grafting process.

Si-O-Si Stretching: The formation of a polysiloxane network on the surface is confirmed by the appearance of broad and strong absorption bands in the 1000-1200 cm⁻¹ range, which are characteristic of asymmetric Si-O-Si stretching vibrations. researchgate.net

Si-OH Stretching: Intermediate silanol groups can be detected by a broad band around 3200-3700 cm⁻¹ (for H-bonded Si-OH) and a sharper peak near 3740 cm⁻¹ (for free Si-OH).

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl chain are typically observed in the 2850-2960 cm⁻¹ region.

By analyzing the FTIR spectra, researchers can gain insights into the structure of the deposited silane (B1218182) layer, such as whether it forms a polycyclic structure or a more linear, ladder-type polysiloxane chain. nih.gov The technique is also invaluable for studying the interactions between the silane and the substrate, providing evidence of covalent bond formation and the orientation of the molecules on the surface. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si, 13C) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural elucidation of organosilane derivatives in both liquid and solid states.

29Si NMR provides direct information about the silicon environment and the degree of condensation of the silane network. researchgate.net The chemical shifts in 29Si NMR are highly sensitive to the number of siloxane (Si-O-Si) bonds attached to the silicon atom. This is commonly described using the Tⁿ notation for trifunctional silanes like this compound after hydrolysis:

T⁰: Represents the monomeric silanetriol species [R-Si(OH)₃], with no siloxane bonds.

T¹: Represents a silicon atom connected to one other silicon atom through a single siloxane bridge [R-Si(OH)₂-O-Si].

T²: Represents a silicon atom in a linear chain or cyclic structure, bonded to two other silicon atoms via siloxane bridges [R-Si(OH)-(O-Si)₂].

T³: Represents a fully condensed silicon atom in a cross-linked network, bonded to three other silicon atoms [(R-SiO₃)Si].

By integrating the areas of these peaks, one can quantify the degree of condensation in the polysiloxane layer. researchgate.net The presence of T⁰, T¹, and T² signals indicates incomplete condensation, suggesting the presence of residual silanol groups which can influence the material's properties. researchgate.net

13C NMR is used to confirm the structure of the organic moiety. For this compound derivatives, distinct signals would be expected for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the two carbons of the ethyl chain. rsc.org This analysis confirms that the organic functional group has not undergone unintended reactions during the functionalization and curing process. 1H NMR is also useful for monitoring the hydrolysis of alkoxy groups if the reaction is performed with an alkoxysilane precursor. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL) Spectroscopy for Optical Properties

UV-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy are used to investigate the optical properties of materials functionalized with this compound, particularly when these materials are intended for optical applications or when the functionalization affects the substrate's optical behavior.

UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions. For thin films functionalized with silanes, UV-Vis can be used to determine properties like the optical absorption onset and the optical band gap. aps.orgpsu.edu The formation of a thin silane layer on a transparent substrate can alter the transmittance and reflectance spectra. These changes can be correlated with the thickness and uniformity of the coating. The optical properties of such films are often highly sensitive to the stoichiometry and presence of any impurities. aps.org

Photoluminescence (PL) Spectroscopy involves the excitation of a material with light, followed by the measurement of the light emitted upon relaxation. PL is a sensitive probe of the electronic structure and can be used to identify emissive states and defects within a material. While the silane layer itself is not typically luminescent, its application can passivate or introduce surface states on a luminescent substrate (like a quantum dot or semiconductor). Changes in the PL intensity, peak position, or lifetime can provide information about the quality of the surface functionalization and its effect on the electronic properties of the underlying material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for determining the elemental composition and chemical bonding states of the top 5-10 nm of a material. kratos.comresearchgate.netwikipedia.org This makes it exceptionally well-suited for analyzing the thin films formed by this compound.

XPS analysis of a functionalized surface provides:

Elemental Composition: Survey scans detect all elements present on the surface (except H and He), confirming the presence of Si, C, and O from the silane layer and elements from the underlying substrate. researchgate.net The attenuation of substrate signals can be used to estimate the thickness of the silane overlayer. mdpi.com

Chemical State Information: High-resolution scans of individual elemental peaks (e.g., Si 2p, C 1s, O 1s) reveal chemical shifts, which are small changes in binding energy that depend on the atom's local bonding environment. nasa.gov

Si 2p: The Si 2p peak can be deconvoluted to distinguish between silicon in the substrate (e.g., SiO₂) and silicon in the polysiloxane network (O-Si-O).

C 1s: The C 1s spectrum is particularly informative. It can be resolved into components corresponding to aliphatic carbon (C-C, C-H), carbon singly bonded to oxygen (C-O from the ester), and the carbonyl carbon (O=C-O) of the ester group. researchgate.net

O 1s: The O 1s peak can differentiate between oxygen in the substrate (e.g., metal oxides, SiO₂), oxygen in the siloxane network (Si-O-Si), and oxygen in the carbomethoxy group (C=O).

This detailed chemical state analysis confirms the covalent grafting of the silane and the integrity of its organic functional group. mdpi.comstrath.ac.uk

Terahertz (THz) Spectroscopy and Microscopy for Chemical Potential Mapping and Surface Characterization

Terahertz (THz) spectroscopy and microscopy are emerging techniques for the characterization of materials and surfaces. nih.gov THz radiation (0.1-10 THz) is sensitive to low-frequency molecular vibrations, phonon modes, and carrier dynamics, making it useful for probing the properties of coatings and interfaces. researchgate.netarxiv.org

Terahertz Time-Domain Spectroscopy (THz-TDS) can be used as a non-contact method to measure the thickness and refractive index of dielectric coatings. nih.gov For a layer of functionalized material derived from this compound, THz-TDS could provide a bulk measurement of the coating's properties.

Terahertz Chemical Microscopy (TCM) is a more advanced imaging technique that can map the chemical potential distribution on a semiconductor surface. mdpi.com The principle relies on the fact that THz wave intensity at a semiconductor boundary changes when the surface potential is altered by a chemical reaction or modification. By functionalizing a silicon sensing plate with this compound, TCM could potentially map the uniformity of the silane layer and detect local variations in chemical properties. This provides a powerful method for label-free, high-sensitivity surface characterization. mdpi.com Furthermore, terahertz scattering-type scanning near-field optical microscopy (THz-s-SNOM) offers the potential for high-resolution imaging, although it can be affected by surface roughness. nih.gov

Microscopic and Morphological Characterization

Microscopy techniques are vital for visualizing the surface morphology and topography of materials functionalized with this compound. They provide a direct view of how the silane organizes on the substrate, which is critical for understanding and controlling the properties of the functionalized surface.

Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are commonly employed.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography. It can reveal whether the silane has formed a smooth, uniform film or has aggregated into island-like structures. researchgate.net The morphology is often dependent on deposition conditions like the silane concentration, solvent, and curing temperature and time. strath.ac.uk

Atomic Force Microscopy (AFM): AFM offers three-dimensional surface imaging with very high resolution, capable of measuring surface roughness at the nanometer scale. It can quantify changes in surface texture following silanization. For example, AFM can determine if the coating increases or decreases the surface roughness and can characterize the size and distribution of any aggregates that may have formed. strath.ac.uk

The combination of these microscopic techniques with the spectroscopic data provides a comprehensive understanding of the structure-property relationships in materials functionalized with this compound, from the molecular level to the macroscopic scale.

Compound Index

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Spectroscopy for Surface Topography and Elemental Mapping

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high resolution. When a substrate is treated with this compound, SEM can reveal changes in surface morphology, such as the smoothing of rough surfaces or the formation of aggregated silane structures. However, for the examination of polymeric substrates, which are often insulating, a conductive coating may be required to prevent electrostatic charging, which can complicate sample preparation ebin.pub.

Coupled with SEM, Energy Dispersive X-ray (EDX) spectroscopy provides elemental analysis of the sample's surface. After modifying a substrate with this compound, EDX analysis is crucial for confirming the presence and distribution of the grafted silane. The detection of silicon (Si), an element not present in many common substrates, alongside an increase in oxygen (O) and carbon (C) signals, serves as direct evidence of successful surface functionalization. EDX mapping can further illustrate the uniformity of the silane coating across the material's surface.

Table 1: Illustrative EDX Elemental Analysis Data for a Substrate Before and After Modification with this compound

| Element | Atomic % (Unmodified Substrate) | Atomic % (Modified Substrate) |

| Carbon (C) | 65.2 | 68.5 |

| Oxygen (O) | 34.8 | 25.3 |

| Silicon (Si) | 0.0 | 6.2 |

Note: This table presents hypothetical data to illustrate expected changes.

Atomic Force Microscopy (AFM) for Surface Roughness, Morphology, and Immobilized Layer Visualization

Atomic Force Microscopy (AFM) is an exceptionally sensitive technique for investigating material surface properties at the nanoscale ebin.pubebin.pub. It can provide quantitative data on surface roughness and offer detailed visualization of molecular layers.

In the context of this compound, AFM is used to monitor the step-by-step process of surface modification. Research on biosensor development has utilized AFM to confirm changes in surface morphology during the functionalization procedure. mdpi.com A study involving the immobilization of biomolecules on a sensing plate began with the application of this compound (CMETS). AFM measurements were able to quantify the increase in the average height of the surface layer after the initial silanization and subsequent chemical transformations, confirming the successful grafting and buildup of the molecular architecture. mdpi.com For instance, the average height of the surface increased from 1.80 nm on the clean plate to 1.97 nm after the initial silane layer was formed and hydrolyzed. mdpi.com

Table 2: Research Findings on Surface Height Changes During Functionalization Measured by AFM

| Surface Modification Step | Average Height (nm) |

| Before Immobilization | 1.80 |

| After Avidin Immobilization (following CMETS treatment and carboxylation) | 1.97 |

| After Surface Blocking | 2.69 |

| After Biotin-labeled Antibody Immobilization | 10.4 |

Source: Data derived from a study on a versatile terahertz chemical microscope. mdpi.com

Transmission Electron Microscopy (TEM) for Nanoparticle and Nanostructure Morphology

Transmission Electron Microscopy (TEM) is essential for the morphological characterization of nanoparticles and nanostructures. While SEM probes the surface, TEM provides higher resolution images of the internal structure, size, and shape of nanomaterials. When nanoparticles are functionalized with this compound, TEM can be used to verify that the particles have not undergone significant aggregation and to visualize the thin silane coating on their surfaces, if resolution permits.

Advanced microscopy techniques related to TEM, such as Laser-excited THz emission microscopy (LTEM), have been developed to evaluate the dynamics of carriers or electric dipoles in materials, demonstrating the evolving capabilities of electron microscopy-based methods for functional material analysis. mdpi.comresearchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA)) for Stability and Grafting Efficiency

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is invaluable for assessing the thermal stability of materials modified with this compound. The resulting TGA curve provides a decomposition profile, indicating the temperatures at which the grafted organic moieties degrade.

Furthermore, TGA is a quantitative method for determining the grafting efficiency. By comparing the TGA curve of an unmodified substrate with that of a silane-modified one, the mass loss corresponding to the decomposition of the grafted 2-(carbomethoxy)ethyl groups can be isolated. This weight loss percentage is directly proportional to the amount of silane successfully bonded to the surface, allowing for the calculation of the grafting density.

Surface Area and Porosity Analysis (e.g., BET) for Material Characterization

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area and porosity of materials. When this compound is used to modify porous materials like silica (B1680970) gel or porous membranes, BET analysis provides crucial information about the effect of the grafting process on the material's pore structure.

Following successful functionalization, a decrease in the specific surface area, total pore volume, and average pore diameter is typically observed. This reduction confirms that the silane molecules have entered the porous network and coated the internal surfaces, which can be critical for applications such as controlled release, catalysis, and separations.

Table 3: Representative BET Analysis Results for a Porous Substrate

| Parameter | Before Silane Modification | After Silane Modification |

| Specific Surface Area (m²/g) | 350 | 280 |

| Total Pore Volume (cm³/g) | 0.85 | 0.65 |

| Average Pore Diameter (nm) | 9.7 | 9.3 |

Note: This table contains representative data illustrating the expected impact of internal surface grafting.

Electrochemical and Impedance Measurements for Membrane and Film Performance

Electrochemical and impedance measurements are critical for evaluating the performance of membranes, films, and sensor surfaces modified with this compound. These techniques probe the electrical properties of the material and its interface with an electrolyte.

A notable application involves the use of this compound to functionalize a sensing plate for a Terahertz Chemical Microscope (TCM). mdpi.comresearchgate.net In this system, the chemical modification of the plate surface creates a layer that can interact with specific ions or molecules. mdpi.com The binding of these analytes alters the electrochemical potential at the surface, which in turn changes the local electric field and the intensity of emitted Terahertz waves, allowing for sensitive detection. mdpi.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is another powerful tool, often used to study the degradation of coatings and adhesive bonds. ebin.pubdokumen.pub For a film or coating derived from this compound, EIS can be used to monitor processes like moisture absorption and the subsequent hydration of the underlying substrate, providing key insights into the material's long-term stability and protective performance. ebin.pubdokumen.pub

Powder X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

Conversely, if the silane derivatives self-assemble into ordered structures on the surface, XRD could potentially detect new diffraction peaks corresponding to these organized layers. The technique is also fundamental in analyzing the structure of novel organometallic complexes that might be synthesized from this compound derivatives. ebin.pub

Applications in Materials Science and Engineering

Polymer Composites and Hybrid Materials Design

In polymer composites, the interface between the inorganic reinforcement (like glass fibers or mineral fillers) and the organic polymer matrix is often the weakest point. Poor adhesion at this interface can lead to premature failure of the composite material under stress. Silane (B1218182) coupling agents like 2-(Carbomethoxy)ethyltrichlorosilane are employed to enhance this interfacial adhesion. researchgate.netnih.govsemanticscholar.orgumich.edu

The mechanism involves the hydrolysis of the trichlorosilyl (B107488) group (SiCl₃) in the presence of moisture to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, forming stable covalent Si-O-filler bonds. The ethylcarbomethoxy portion of the silane molecule extends into the polymer matrix. While the ester group is not as reactive as the amino or epoxy groups found in other silanes, it can improve compatibility and adhesion with polar polymer matrices like polyesters or polyamides through hydrogen bonding and dipole-dipole interactions. This "molecular bridge" created by the silane results in more efficient stress transfer from the polymer matrix to the reinforcing filler, thereby improving the mechanical properties of the composite. nih.gov

Illustrative Performance Enhancement of a Polymer Composite with Silane Treatment

Disclaimer: The following data is representative of the typical effects of silane coupling agents on polymer composites and is for illustrative purposes only. Specific performance data for this compound was not available in the public domain.

| Property | Unfilled Polymer | Polymer + Untreated Filler | Polymer + Silane-Treated Filler |

| Tensile Strength (MPa) | 40 | 55 | 85 |

| Flexural Modulus (GPa) | 2.5 | 5.0 | 7.5 |

| Impact Strength (kJ/m²) | 5 | 8 | 15 |

| Water Absorption (24hr, %) | 0.2 | 0.8 | 0.3 |

The performance of fillers and nanoparticles in a polymer matrix is heavily dependent on their dispersion and interaction with the polymer. Untreated inorganic fillers, which are typically hydrophilic, tend to agglomerate in a hydrophobic polymer matrix, leading to poor performance. This compound is used to modify the surface of these fillers, transforming them from hydrophilic to organophilic. gelest.com

This surface treatment prevents agglomeration by reducing the surface energy of the fillers and improving their compatibility with the polymer matrix. The process involves reacting the silane with the filler surface, which can be done in a solution or through a vapor-phase deposition. The result is a filler that disperses more uniformly throughout the polymer, leading to composites with enhanced mechanical strength, improved processing characteristics, and lower moisture absorption. gelest.com

Functional Coatings and Surface Treatments

The high reactivity of the trichlorosilyl group makes this compound a candidate for creating thin films and functional coatings on various substrates. These coatings can impart a range of desirable properties, from water repellency to corrosion resistance.

While specific research detailing the use of this compound for creating silicone nanofilaments is not prominent, the underlying chemistry is well-established with similar trichlorosilane (B8805176) precursors. The formation of superhydrophobic surfaces relies on creating a dual-scale roughness (nano- and micro-scale) combined with low surface energy chemistry.

The mechanism involves the controlled hydrolysis and polycondensation of the trichlorosilane in a vapor deposition process. In the presence of a specific amount of water vapor, the silane molecules polymerize into a complex, filament-like network on the substrate. This creates the necessary surface roughness that can trap air, leading to a Cassie-Baxter state where water droplets sit on a cushion of air, resulting in extremely high contact angles (>150°) and low roll-off angles. The nonpolar components of the silane molecule provide the low surface energy. Although patents exist for superhydrophobic coatings using mixtures of silanes, specific data for this compound in this application is limited. google.comepo.org

Typical Properties of Superhydrophobic Surfaces

Disclaimer: This table represents general characteristics of superhydrophobic surfaces and is not based on data specific to this compound.

| Parameter | Value |

| Water Contact Angle | > 150° |

| Sliding Angle | < 10° |

| Surface Roughness | Multi-scale (Nano/Micro) |

| Key Principle | Cassie-Baxter State |

Organofunctional silanes can form dense, cross-linked, water-repellent films on metallic surfaces, offering a barrier against corrosive agents. researchgate.netelectrochemsci.org When applied to a metal substrate like aluminum or steel, the trichlorosilyl groups of this compound hydrolyze and react with metal hydroxide (B78521) (M-OH) groups on the surface to form durable, covalent M-O-Si bonds. electrochemsci.org

Subsequent condensation between adjacent silanol molecules creates a highly cross-linked siloxane (Si-O-Si) network. This thin, hydrophobic film acts as a physical barrier, impeding the transport of water, oxygen, and ions to the metal surface, which are essential components for corrosion to occur. The improved adhesion of this silane film to the metal substrate compared to many organic coatings can also prevent under-film corrosion. While the principle is sound, detailed performance studies specifically quantifying the corrosion protection afforded by this compound are not widely published. gelest.commdpi.com

The creation of biocompatible coatings is critical for medical devices that come into contact with the body to prevent adverse reactions such as inflammation or thrombosis. intertek.comdecos.comnamsa.com Surface modification is a key strategy to improve the biocompatibility of materials used in implants and medical instruments. nih.gov While various polymers and surface treatments are researched for this purpose, there is currently no publicly available scientific literature or data to indicate that this compound is used to create polymer coatings for biomedical devices or to enhance biocompatibility. Biocompatibility testing is a rigorous, multi-stage process governed by standards like ISO 10993, and materials must be proven safe through extensive testing, including assessments for cytotoxicity, sensitization, and irritation. intertek.comnamsa.comnih.gov

Chemical Modification of Natural Materials (e.g., Wood) for Improved Durability and Dimensional Stability

The chemical modification of natural materials like wood is a critical strategy for enhancing their inherent properties. Wood, a lignocellulosic material, is rich in hydroxyl (-OH) groups, which makes it susceptible to moisture absorption, leading to dimensional instability and vulnerability to biological degradation. researchgate.netmdpi.com Chemical modification aims to alter these hydroxyl groups to reduce the material's affinity for water. researchgate.net

The use of organosilanes for this purpose is a well-established approach. The trichlorosilyl group of a molecule like this compound can react with the hydroxyl groups on the cellulose (B213188) and lignin (B12514952) components of wood. researchgate.neteucalyptus.com.br This reaction forms a covalent bond between the silicon atom and the wood's polymeric structure. The subsequent hydrolysis and condensation of the remaining chloro groups can create a cross-linked polysiloxane network within the wood's cell wall. This process, known as bulking, helps to keep the wood in a swollen state, thereby improving its dimensional stability by reducing further swelling and shrinkage with changes in humidity. mdpi.com

Furthermore, the hydrophobic nature of the siloxane network and the organic side chain (the carbomethoxyethyl group) imparts increased water repellency to the wood surface. gelest.commdpi.com This reduction in moisture content is a key factor in improving the durability of wood, as it makes the material less hospitable to decay fungi and other biodegrading organisms that require water to thrive. While specific performance data for wood treated with this compound is not extensively detailed in available literature, the established principles of silane-wood modification suggest its potential utility in this application. The effectiveness of such treatments is typically evaluated by measuring properties like the anti-shrink efficiency (ASE) and water absorption capacity.

Table 1: General Effects of Chemical Modification on Wood Properties

| Property | Effect of Modification | Mechanism |

|---|---|---|

| Dimensional Stability | Increased | Cell wall bulking; reduction of available hydroxyl groups for water binding. mdpi.com |

| Durability | Improved | Reduced moisture content inhibits fungal and microbial growth. |

| Water Repellency | Increased | Formation of a hydrophobic siloxane layer on and within the cell wall. gelest.com |

| Hardness | Potentially Increased | Filling of micropores within the cell wall with a polymer network. mdpi.com |

Advanced Membrane Technologies for Separation Processes

Membrane-based separation is an energy-efficient technology critical to processes like gas purification and energy conversion. The performance of these membranes is highly dependent on the materials used in their fabrication.

Design and Performance Evaluation of CO₂ Selective Membranes

The separation of carbon dioxide (CO₂) from gas streams is vital for natural gas sweetening, biogas upgrading, and carbon capture from flue gas. mdpi.com CO₂ selective membranes function based on a solution-diffusion mechanism, where CO₂ dissolves into the membrane material and permeates through it at a faster rate than other gases like methane (B114726) (CH₄) or nitrogen (N₂). mdpi.com

The design of advanced CO₂ selective membranes often involves creating composite structures where a thin, selective polymer layer is coated onto a porous support. mdpi.com The properties of this selective layer are crucial. Materials with a high affinity for CO₂ are desirable. While direct research linking this compound to CO₂ selective membranes is limited, other functionalized silanes have been explored for this purpose. For instance, composite membranes based on 3-glycidoxypropyl trimethoxysilane (B1233946) and polyether-containing diamines have shown high CO₂/N₂ selectivity, attributed to the affinity of polyether segments and amino groups for CO₂. This suggests that polymers containing specific functional groups are key to performance. The carbomethoxy group in this compound could potentially influence gas solubility and, therefore, the selectivity of a membrane matrix it is incorporated into, but specific research data is required to validate this.

Fabrication of Ion-Exchange Membranes for Fuel Cell Applications

Ion-exchange membranes are the core component of polymer electrolyte membrane (PEM) fuel cells, where they act as a solid electrolyte, conducting ions (typically protons) between the anode and cathode while preventing the direct mixing of fuel and oxidant gases. caplinq.com These membranes must exhibit high ionic conductivity and good mechanical and thermal stability. caplinq.com

These membranes are typically fabricated from polymers that have charged functional groups attached to their backbone. For proton-exchange membranes (PEMs), these are acidic groups (e.g., sulfonic acid), while for anion-exchange membranes (AEMs), they are basic groups (e.g., quaternary ammonium). caplinq.comrsc.org The fabrication process can involve synthesizing polymers with these functionalities or modifying existing polymer films.

While there is no direct evidence in the provided search results for the use of this compound in fabricating ion-exchange membranes, one can speculate on its potential role. After polymerization into a polysiloxane, the carbomethoxy (-COOCH₃) groups could be chemically modified (e.g., through hydrolysis to carboxylic acid or other subsequent reactions) to introduce ion-exchange capabilities. However, this remains a hypothetical application without direct research findings. A French patent describes a method for producing an ion-exchange membrane by grafting styrene (B11656) and chloromethylstyrene onto a polymer film, followed by sulfonation to create ion-exchange sites, illustrating a common strategy for functionalization. google.com

Development of High-Performance Polymeric Materials and Siloxane Polymers

This compound is a monomer used in the synthesis of specialized siloxane polymers, also known as silicones. gelest.com The "trichloro" functionality is key to this process. In the presence of water, the three chlorine atoms are readily hydrolyzed to form hydroxyl groups (silanols). These silanol intermediates are highly reactive and undergo condensation reactions with each other, releasing water and forming a stable, cross-linked three-dimensional network of Si-O-Si bonds.

The resulting material is a polysiloxane, where the properties are defined by the organic group attached to the silicon atoms—in this case, the 2-(carbomethoxy)ethyl group. This pendant group modifies the polymer's characteristics, such as its polarity, solubility, and thermal stability, compared to a standard, unmodified silicone like polydimethylsiloxane (B3030410) (PDMS). gelest.com The presence of the ester functionality can enhance adhesion to various substrates and provides a site for further chemical reactions, allowing for the creation of more complex, high-performance materials. These tailored siloxane polymers can be used in applications requiring specific surface properties, such as in specialized coatings, adhesives, and as functional additives in composites. gelest.com

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 3-glycidoxypropyl trimethoxysilane |

| Methane |

| Nitrogen |

| Carbon Dioxide |

| Polydimethylsiloxane (PDMS) |

| Styrene |

Applications in Analytical and Biomedical Sciences

Biosensor Development and Sensing Platforms

The ability to create stable, functionalized surfaces is paramount in biosensor design. 2-(Carbomethoxy)ethyltrichlorosilane serves as a critical linking agent for anchoring biological recognition elements to sensor substrates.

The fabrication of DNA-based biosensors and microarrays relies on the stable and oriented immobilization of single-stranded DNA (ssDNA) probes onto a solid support. Surfaces modified with this compound provide an effective platform for this purpose. The process begins with the formation of a self-assembled monolayer (SAM) on a hydroxylated substrate, such as silicon dioxide. The trichlorosilyl (B107488) groups react with the surface hydroxyls to form a dense layer of covalently bound silane (B1218182) molecules.

Following the initial silanization, the terminal carbomethoxy groups are hydrolyzed, typically under acidic conditions, to expose a surface of carboxylic acid moieties (-COOH). google.com These acidic groups are then activated, most commonly using a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). EDC converts the carboxyl groups into a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester. This activated surface can then efficiently react with amine-terminated ssDNA probes, forming a stable amide bond and covalently tethering the DNA to the surface. spiedigitallibrary.orgnih.gov This method ensures a high density of immobilized probes, which is essential for sensitive DNA hybridization detection. spiedigitallibrary.org

| Step | Procedure | Purpose | Key Reagents |

|---|---|---|---|

| 1. Substrate Preparation | Cleaning and hydroxylation of the silica (B1680970) or glass substrate. | To ensure a reactive surface with abundant hydroxyl (-OH) groups. | Piranha solution or O2 plasma |

| 2. Silanization | Immersion of the substrate in a solution of this compound in an anhydrous solvent. | Formation of a covalent self-assembled monolayer (SAM). | This compound, Anhydrous Toluene |

| 3. Hydrolysis | Treatment with an acid solution. | To convert the terminal ester (-COOCH3) groups to carboxylic acid (-COOH) groups. | Hydrochloric Acid |

| 4. Activation | Reaction of the carboxylated surface with EDC and NHS. | To form an amine-reactive NHS-ester intermediate for efficient coupling. | EDC, NHS |

| 5. Immobilization | Incubation of the activated surface with a solution of amine-modified ssDNA probes. | Covalent attachment of DNA probes via stable amide bond formation. | Amine-terminated ssDNA |

Label-free detection methods are highly sought after for immunoassays as they simplify protocols and allow for real-time monitoring of binding events. Terahertz (THz) chemical microscopy (TCM) is an emerging technique that can detect changes in the local electrochemical potential on a sensor surface. researchgate.net Surfaces modified with this compound (CMETS) have been successfully employed in the development of TCM-based immunoassay systems. mdpi.com

In a demonstrated application, a sensing plate was functionalized using CMETS to create a carboxylated surface. mdpi.com This surface was then used to immobilize antibodies. The binding of a target antigen to its specific antibody alters the charge distribution and, consequently, the electrical potential at the sensor surface. researchgate.netmdpi.com The TCM is highly sensitive to these changes in surface potential, allowing for the label-free detection and quantification of the antigen. mdpi.comresearchgate.net The initial surface modification involves the same core steps of silanization and hydrolysis as described previously, followed by antibody conjugation.

| Step | Reagent/Condition | Duration | Temperature | Purpose |